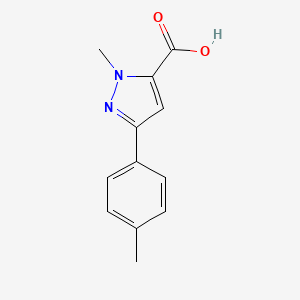

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Description

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . The compound features a methyl group at the 1-position, a para-tolyl (p-tolyl) group at the 3-position, and a carboxylic acid moiety at the 5-position of the pyrazole ring.

Pyrazole derivatives are widely studied for their biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(12(15)16)14(2)13-10/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBUJDQCUQIKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole . This intermediate is then reacted with chloroalkyl carboxylic acid to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This inhibition prevents formalin-induced tonic pain, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid with structurally related pyrazole derivatives:

Key Observations :

- Positional Isomerism : The 3- vs. 5-substitution of the p-tolyl group (e.g., CAS 124344-99-6) alters electronic distribution and steric effects, impacting reactivity in synthesis .

- Functional Group Effects : Electron-withdrawing groups (e.g., nitro in CAS 139756-00-6) reduce electron density on the pyrazole ring, influencing interactions in catalytic or binding processes .

Biological Activity

1-Methyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.24 g/mol. The compound features a pyrazole ring substituted with a methyl group and a para-tolyl group, which influences its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.

- Receptor Modulation : It may interact with receptors that are critical in cancer cell proliferation, leading to apoptosis in malignant cells.

- Signal Transduction Pathways : Research indicates that this compound can affect downstream signaling pathways related to cell survival and proliferation.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, it showed an IC50 value of 12.50 µM against MCF7 cells, indicating significant growth inhibition .

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties, effective against various bacterial strains. This activity is crucial for developing new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against multiple cancer cell lines. The results highlighted its potential as a lead compound in anticancer drug development .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels in cancer cells .

- Comparative Analysis : Comparative studies with similar compounds indicated that structural variations significantly affect biological activity. For example, derivatives with halogen substitutions exhibited enhanced potency against certain cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.